

Physicochemical Properties of Tinidazole: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the antimicrobial agent Tinidazole. The information presented herein is intended to support research, development, and quality control activities by providing detailed experimental protocols and clearly structured data.

General Information

Tinidazole is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial activity.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. An understanding of these properties is therefore critical for formulation development, analytical method development, and regulatory compliance.

Chemical Structure:

IUPAC Name: 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole[2]

CAS Number: 19387-91-8

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of Tinidazole, compiled from various literature sources.



Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₃ N ₃ O ₄ S	
Molecular Weight	247.27 g/mol	•
Appearance	White or pale yellow crystalline powder	
Melting Point	125 - 129 °C	[3]

Table 2: Solubility Profile

Solvent	Solubility	Reference(s)
Water	Practically insoluble / Very slightly soluble	[3][4]
Acetone	Soluble	[3][4]
Methylene Chloride	Soluble	[4]
Methanol	Sparingly soluble	[3][4]
Ethanol (95%)	Sparingly soluble	[3]
Diethyl Ether	Very slightly soluble	[3]
DMSO	Soluble (to 49 mg/ml)	[5]

Table 3: Ionization and Lipophilicity

Property	Value	Reference(s)
рКа	2.30 ± 0.34 (Predicted) / 4.7	[4][6]
Log P	-0.35 to 0.7	[7][8]



Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Tinidazole.

Table 4: UV-Visible Spectroscopy

Solvent	λmax (nm)	Reference(s)
Methanol	310, 230	[9]
Water	317	[4]
0.5 N NaOH	318, 368.6	[2][9]
0.5 N HCI	276, 279.2	[2][9]
Phosphate Buffer (pH 6.8)	317	[10]

Table 5: Infrared (IR) Spectroscopy - Key Peak Assignments

Wavenumber (cm⁻¹)	Assignment	Reference(s)
2997-2901	C-H stretching	[11][12]
1601	C=C (imidazole ring) stretching	[11][12]
1521	C=N (imidazole ring) stretching	[11][12]
1508	N=O (NO ₂) asymmetric stretching	[11][12]
1469	CH₂ bending	[11][12]
1430	C-C stretching	[11][12]
1365	N=O symmetric stretching	[11][12]
1301	S=O asymmetric stretching	[11][12]
1265	C-O stretching	[11][12]
1192-1123	S=O symmetric stretching	[11]
1002	C-N stretching	[11]



Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741>.[4][13]

Apparatus:

- Melting point apparatus with a heating block and a viewing lens.
- Glass capillary tubes (closed at one end).
- Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

- Sample Preparation: Ensure the Tinidazole standard is dry and finely powdered. Introduce a small amount into a capillary tube and pack it down to a height of 2-4 mm.[14]
- · Determination:
 - Place the capillary tube in the heating block of the apparatus.
 - Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
 - Reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the substance is first observed to melt (the point of collapse or the appearance of a liquid phase) and the temperature at which it becomes completely liquid. This range is the melting range.[3][15]

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound. [6][16]



Materials:

- Tinidazole standard.
- Selected solvent(s).
- Stoppered flasks or vials.
- Shaking incubator or orbital shaker at a constant temperature.
- Centrifuge.
- Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

- Add an excess amount of Tinidazole to a known volume of the solvent in a stoppered flask.
- Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the shaking period, allow the suspension to settle.
- Centrifuge the samples to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and quantify the concentration of Tinidazole using a validated analytical method.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[7][17]

Apparatus and Reagents:

pH meter with a combination pH electrode.



- Burette.
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
- Thermostated beaker.
- Magnetic stirrer.

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Accurately weigh and dissolve a known amount of Tinidazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Place the solution in the thermostated beaker and immerse the pH electrode.
- Titrate the solution with the standardized acid or base, recording the pH value after each incremental addition of the titrant.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Log P Determination (RP-HPLC Method)

The partition coefficient (Log P) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Principle: This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Procedure:

System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile
phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or
acetonitrile).



- Calibration: Inject a series of standard compounds with known Log P values and record their retention times. Create a calibration curve by plotting the known Log P values against the logarithm of the capacity factor (log k').
- Sample Analysis: Dissolve the Tinidazole standard in the mobile phase and inject it into the HPLC system.
- Calculation: Determine the retention time of Tinidazole and calculate its log k'. Use the calibration curve to determine the Log P value of Tinidazole.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Tinidazole and a typical experimental workflow.

Mechanism of Action: Activation of Tinidazole

Tinidazole is a prodrug that is selectively activated in anaerobic organisms.[8][20] The nitro group of Tinidazole is reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is present in anaerobic bacteria and protozoa. This reduction generates a cytotoxic nitroso radical that damages microbial DNA, leading to cell death.[8]



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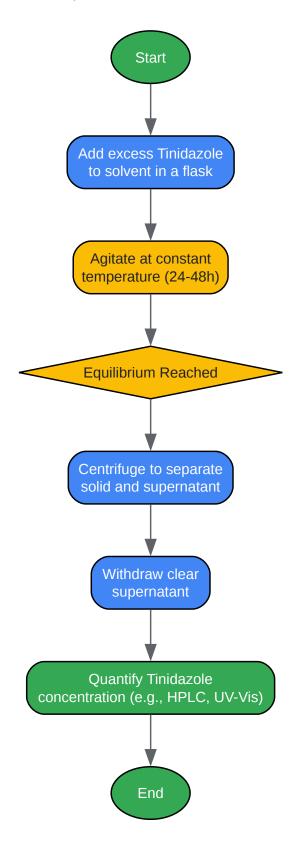
Caption: Activation pathway of the prodrug Tinidazole in anaerobic organisms.

Experimental Workflow: Solubility Determination by Shake-Flask Method

The shake-flask method is a gold standard for determining the equilibrium solubility of a substance. The workflow involves achieving equilibrium between the solid solute and the



solvent, followed by separation and quantification.



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